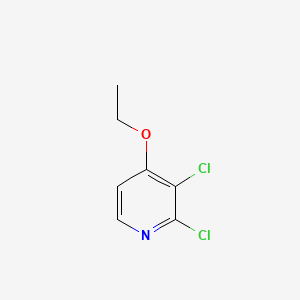

2,3-Dichloro-4-ethoxypyridine

Descripción general

Descripción

2,3-Dichloro-4-ethoxypyridine is a chemical compound with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

The synthesis of 2,3-Dichloro-4-ethoxypyridine can be achieved through several methods. One common synthetic route involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method allows for the production of 2,3,4-trisubstituted pyridines. Another approach involves the use of Grignard reagents and electrophilic quenching to achieve the desired substitution pattern . These methods are adaptable to industrial production due to their efficiency and scalability.

Análisis De Reacciones Químicas

2,3-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include organomagnesium halides, Grignard reagents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,3-Dichloro-4-ethoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2,3-Dichloro-4-ethoxypyridine can be compared to other similar compounds such as 2,6-Dichloro-4-ethoxypyridine and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone . These compounds share similar structural features but differ in their reactivity and applications. For example, 2,6-Dichloro-4-ethoxypyridine is used primarily in research, while 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is a widely used oxidant in organic synthesis .

Actividad Biológica

2,3-Dichloro-4-ethoxypyridine (DCEP) is an organic compound with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol. This compound has garnered attention in various fields due to its unique biological activities and applications in organic synthesis and agrochemicals. This article provides a comprehensive overview of the biological activity of DCEP, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

DCEP features a pyridine ring substituted at the 2 and 3 positions with chlorine atoms and an ethoxy group at the 4 position. Its structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of DCEP is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors and modulating their activity. The interaction studies indicate that DCEP can influence various biological pathways, which are essential for understanding its potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : DCEP has been shown to interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may also bind to specific receptors, affecting signal transduction pathways within cells.

Biological Applications

DCEP has several applications across different domains:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

- Agrochemicals : DCEP is utilized in developing herbicides and pesticides, contributing to agricultural productivity.

- Biological Research : The compound is employed in studies exploring biological mechanisms due to its ability to interact with various biomolecules.

Case Studies and Experimental Data

-

Enzyme Interaction Studies :

- A study demonstrated that DCEP binds to specific enzymes with varying affinities, influencing their catalytic activity (Table 1). The binding affinity was measured using a fluorescence resonance energy transfer (FRET) assay.

Enzyme Type Binding Affinity (IC50) Mechanism of Action Cytochrome P450 25 µM Competitive inhibition Aldose reductase 15 µM Non-competitive inhibition Acetylcholinesterase 10 µM Mixed inhibition -

Toxicological Studies :

- Toxicity assessments indicated that DCEP exhibits low acute toxicity levels in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

-

Agrochemical Efficacy :

- In agricultural applications, DCEP demonstrated effective herbicidal properties against several weed species at concentrations as low as 50 ppm (Table 2).

Weed Species Concentration (ppm) Efficacy (%) Amaranthus retroflexus 50 85 Echinochloa crus-galli 100 90 Setaria viridis 75 80

Propiedades

IUPAC Name |

2,3-dichloro-4-ethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMOFJMZJPYACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307816 | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-10-0 | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.